Guanfu base I

Description

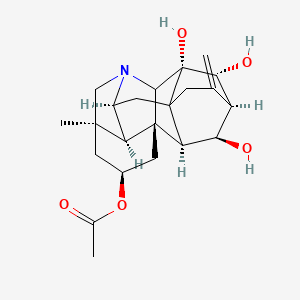

Guanfu Base I (GFI) is a diterpenoid alkaloid isolated from Aconitum coreanum (关白附), a plant traditionally used in Chinese medicine for cardiovascular conditions. GFI is identified as a primary metabolite of Guanfu Base A (GFA), an antiarrhythmic compound, through phase I metabolism (hydrolysis) in humans and rats . Structurally, GFI features an atisine skeleton with acetyl (R1=-Ac) and hydroxyl (R2=-H, R3=-H) substitutions (Table 1) .

Properties

Molecular Formula |

C22H29NO5 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C22H29NO5/c1-9-4-20-7-12-15-19(3)5-11(28-10(2)24)6-21(15)16(20)14(25)13(9)17(26)22(20,27)18(21)23(12)8-19/h11-18,25-27H,1,4-8H2,2-3H3/t11-,12-,13+,14+,15+,16+,17+,18?,19-,20?,21-,22-/m0/s1 |

InChI Key |

XGTNTUKODZZCGL-JWCWUQCBSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)O)O)C |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanfu base I can be synthesized through the extraction and isolation from the tuber of Aconitum coreanum. The process involves several steps, including the use of liquid chromatography and mass spectrometry to identify and isolate the compound . The specific reaction conditions for the synthesis of this compound involve the use of solvents such as acetonitrile and acetic acid, with the separation achieved through high-pressure homogenate emulsification .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Guanfu base I undergoes several types of chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Conditions typically involve the use of nucleophiles such as halides or amines in an appropriate solvent.

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as Guanfu base A, its glucuronide, and sulfate conjugates .

Scientific Research Applications

Guanfu base I has several scientific research applications, including:

Mechanism of Action

Guanfu base I exerts its effects primarily through the inhibition of sodium and potassium channels in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also acts as a noncompetitive inhibitor of the enzyme CYP2D6, which plays a role in drug metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The Guanfu alkaloids share a core atisine structure but differ in substituent groups, influencing their bioactivity (Table 1):

| Compound | R1 | R2 | R3 | Key Structural Features |

|---|---|---|---|---|

| GFI | -Ac | -H | -H | Hydrolyzed metabolite of GFA |

| GFA | -Ac | -H | -Ac | Parent compound with dual acetylation |

| GFG | -Ac | -Ac | -Ac | Tri-acetylated, potent HERG inhibitor |

| Atisine | -OH | -OH | -OR3 | Non-acetylated, foundational skeleton |

Table 1: Structural comparison of GFI with related alkaloids .

Pharmacological Targets and Mechanisms

Sodium Channel Blockade

- GFI : Inhibits slow sodium currents (IC₅₀ = 1.64 mM in guinea pig ventricular myocytes), reducing arrhythmia triggers .

- GFA : More potent sodium channel blocker (IC₅₀ = 0.98 mM) due to additional acetyl group enhancing lipophilicity .

- GFG : Primarily targets HERG potassium channels (IC₅₀ = 17.9 μM), causing QT prolongation risk, unlike GFI and GFA .

Metabolic Interactions

- GFA : Undergoes phase I metabolism to GFI and phase II glucuronidation/sulfation, reducing systemic exposure .

Antiarrhythmic Efficacy

- GFA: Clinically validated; 87.5% efficacy in terminating paroxysmal supraventricular tachycardia, comparable to propafenone .

Pharmacokinetic and Metabolic Profiles

Metabolism

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.